![molecular formula C18H14Cl2N2S B2770601 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207020-19-6](/img/structure/B2770601.png)
2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an allylthio group, a dichlorophenyl group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Dichlorophenyl and Phenyl Groups: The dichlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile and reacts with electrophilic reagents such as chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that imidazole derivatives can inhibit various enzymes and pathways associated with cancer cell proliferation and survival. Specifically, the presence of the imidazole ring is crucial for biological activity, as it can interact with biological targets through hydrogen bonding and π-π stacking interactions.
Anticancer Applications
Studies have demonstrated that imidazole derivatives can act as inhibitors of key enzymes involved in cancer metabolism. For instance, compounds similar to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell migration. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Imidazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. The dichlorophenyl group may enhance lipophilicity, allowing better membrane penetration and thus increasing antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the allylthio group can be achieved through nucleophilic substitution reactions involving thiol compounds and allyl halides. This synthetic route allows for the creation of various analogs, which can be screened for enhanced biological activity.
Case Studies
Several studies have highlighted the potential of imidazole derivatives in drug development:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Research has focused on developing imidazole-based inhibitors targeting IDO, an enzyme implicated in immune suppression in cancer. These compounds have shown promise in enhancing anti-tumor immunity by blocking IDO activity .
- Antifungal Activity : A series of studies reported on imidazole derivatives exhibiting antifungal properties against strains like Candida albicans. The modifications on the imidazole ring influence the potency and spectrum of activity against fungal pathogens .
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-5-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(Methylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole: Contains a methylthio group instead of an allylthio group, which may affect its reactivity and biological properties.
2-(Allylthio)-5-(3,4-dichlorophenyl)-1H-imidazole: Lacks the phenyl group, which may influence its overall structure and function.
Uniqueness
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is unique due to the presence of both the allylthio and dichlorophenyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H16Cl2N2S
- Molecular Weight : 353.29 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in certain animal models, indicating potential use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It is believed that the imidazole ring plays a crucial role in inhibiting specific enzymes involved in cellular signaling pathways.
- Modulation of Cell Signaling : The compound may interfere with pathways such as NF-kB and MAPK, which are pivotal in inflammation and cancer progression.
Research Findings
A selection of studies exploring the biological activity of this compound is summarized below:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (MCF-7 and HT-29) revealed that treatment with the compound resulted in G0/G1 phase cell cycle arrest, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIJGKESLQGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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